Product packaging for Benzofuran-3-thiol(Cat. No.:CAS No. 90590-06-0)

Benzofuran-3-thiol

Cat. No.: B12864933
CAS No.: 90590-06-0
M. Wt: 150.20 g/mol
InChI Key: IOUYTBWXGDMDIW-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The benzofuran (B130515) scaffold is of immense significance in modern chemical and pharmaceutical sciences due to the diverse biological activities exhibited by its derivatives. nih.govrsc.org Research has extensively documented that compounds containing the benzofuran moiety possess potent pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities. nih.govmedcraveonline.comlbp.world

The structural framework of benzofuran is a key component in numerous natural products and synthetic pharmaceuticals. medcraveonline.comlbp.world Several clinically approved drugs feature this heterocyclic core, underscoring its therapeutic importance. nih.gov Notable examples include Amiodarone, an antiarrhythmic agent, and Psoralen, which is used in the treatment of skin disorders like psoriasis. nih.gov The wide-ranging applications have spurred continuous research into synthesizing novel benzofuran derivatives with enhanced efficacy and selectivity for various biological targets. ontosight.aimdpi.com The ability to introduce a wide array of substituents onto the benzofuran ring, such as a thiol group at the 3-position to form compounds like Benzofuran-3-thiol, allows chemists to fine-tune the molecule's properties for specific applications in drug discovery and development. nih.gov

Overview of Heterocyclic Chemistry Research Contributions

The field of heterocyclic chemistry has been instrumental in unlocking the potential of the benzofuran scaffold. Over the decades, researchers have developed a vast array of synthetic methodologies to construct and functionalize the benzofuran ring system, enabling the creation of structurally diverse libraries of compounds for biological screening. lbp.worldorganic-chemistry.org

Key contributions from chemical research include the development of innovative and efficient catalytic strategies for benzofuran synthesis. These methods often employ transition metals such as palladium, copper, and nickel to facilitate crucial bond-forming reactions. organic-chemistry.org Synthetic routes commonly involve intramolecular cyclization, coupling reactions, and annulation strategies starting from readily available phenols or other precursors. lbp.worldorganic-chemistry.org These advancements have not only made the synthesis of benzofurans more efficient and scalable but have also allowed for precise control over regioselectivity, enabling the targeted placement of functional groups on the heterocyclic core. researchgate.net This control is crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of new benzofuran-based agents. mdpi.com

Data Table: Physicochemical Properties of Benzofuran

The following table details key physical and chemical properties of the parent compound, Benzofuran.

PropertyValue
Chemical Formula C₈H₆O
Molar Mass 118.135 g·mol⁻¹ wikipedia.org
Appearance Colorless to yellow oily liquid nih.gov
Odor Aromatic nih.gov
Melting Point -18 °C (0 °F; 255 K) wikipedia.org
Boiling Point 173 °C (343 °F; 446 K) wikipedia.org
Solubility in Water Insoluble nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6OS B12864933 Benzofuran-3-thiol CAS No. 90590-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90590-06-0

Molecular Formula

C8H6OS

Molecular Weight

150.20 g/mol

IUPAC Name

1-benzofuran-3-thiol

InChI

InChI=1S/C8H6OS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,10H

InChI Key

IOUYTBWXGDMDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)S

Origin of Product

United States

Mechanistic Investigations of Chemical Reactions Involving Benzofuran 3 Thiol and Its Derivatives

Reaction Mechanisms in Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring system, a core structure in many natural products and pharmaceuticals, can be achieved through various synthetic strategies. nih.gov When a thiol group is involved, either as a reactant or as a directing group, the mechanistic pathways to the benzofuran scaffold become particularly noteworthy.

One common approach involves the cyclization of appropriately substituted phenols. For instance, the reaction of phenols with alkynes can lead to benzofuran derivatives. researchgate.net A proposed mechanism for a copper-catalyzed synthesis involves the nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization to form the benzofuran ring. researchgate.net In reactions starting from o-alkynylphenols, transition metal catalysts like palladium or indium(III) can facilitate intramolecular hydroalkoxylation. mdpi.com The mechanism with an indium(III) catalyst is thought to proceed via π-Lewis acid activation of the alkyne, which promotes the nucleophilic attack of the phenolic oxygen, followed by protodemetalation to yield the benzofuran. mdpi.com

Another strategy employs the intramolecular cyclization of 2-hydroxychalcones. These reactions can be directed to selectively form different benzofuran isomers based on the reaction conditions. nih.gov For example, under acidic conditions, 2,3-dihydrobenzofurans can be converted to 3-acylbenzofurans through aromatization involving the elimination of a leaving group. nih.gov A more complex pathway, leading to 3-formylbenzofurans, is thought to proceed through a diprotonated intermediate that undergoes ring-opening and subsequent ring-closure at a different position. nih.gov

Thiol-Mediated Reaction Pathways and Their Stereochemistry

The thiol group in benzofuran-3-thiol is a versatile functional group that can participate in a range of reactions, including nucleophilic additions, radical processes, and redox chemistry. The nature of these reactions is heavily influenced by the electronic environment of the benzofuran ring and the specific reaction conditions.

Nucleophilic Addition Reactions Involving Thiolates

Thiolates, the deprotonated form of thiols, are potent nucleophiles. In the context of this compound, the thiolate can readily participate in nucleophilic addition reactions. A notable example is the thiol-yne Michael addition, where a thiolate adds to an activated alkyne. acs.org These reactions are often base-catalyzed to generate the more nucleophilic thiolate anion. acs.org The stereochemistry of the resulting vinyl sulfide (B99878) can be influenced by factors such as the solvent, temperature, and the nature of the base catalyst, with the potential for both E and Z isomers to be formed. nih.gov The reversibility of the Michael addition under certain conditions, such as high temperatures or alkaline environments, adds another layer of complexity to these reactions. nih.gov

In a specific application, a thiol-triggered tandem dearomative Michael addition/intramolecular Henry reaction of 2-nitrobenzofurans has been developed. acs.org This process allows for the construction of complex sulfur-containing polyheterocyclic compounds with high diastereoselectivity. acs.org

Radical Reaction Mechanisms in Thiol Chemistry

The thiol group can also engage in radical reactions. Heteroatom anions, including thiolates, can act as super-electron-donors (SEDs) to initiate radical cascades. nih.govresearchgate.netresearchgate.net In one reported mechanism, a heteroatom anion transfers an electron to a suitable substrate, such as a 2-iodophenyl allenyl ether, generating a radical intermediate. nih.govnih.gov This radical can then undergo a series of transformations, including cyclization, to afford 3-functionalized benzofurans. nih.govresearchgate.net The use of strong bases is often required to generate the initiating heteroatom anion. nih.gov

Thiyl radicals (RS•) are key intermediates in many radical reactions involving thiols. nih.gov They can be generated through the one-electron oxidation of a thiol or thiolate. nih.gov These radicals can participate in various processes, including addition to unsaturated bonds and hydrogen abstraction. The tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) radical-based reagent can be used in conjunction with thiols to modulate the hydrogen donor ability of the system in radical reductions. mdpi.com

Redox Chemistry of Thiol Groups within Benzofuran Systems

The thiol group is redox-active and can be oxidized to form various sulfur-containing functional groups. wikipedia.org Mild oxidation of thiols typically yields disulfides (R-S-S-R). wikipedia.orglibretexts.orglibretexts.org This process is often reversible. nih.govlibretexts.orglibretexts.org More vigorous oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and ultimately sulfonic acids (R-SO3H). wikipedia.orgresearchgate.net The oxidation of thiols can be achieved using a variety of reagents, including halogens, hydrogen peroxide, and molecular oxygen in the presence of catalysts. wikipedia.org

The interplay between thiols and disulfides is crucial in many biological systems and can be exploited in synthetic chemistry through thiol-disulfide exchange reactions. libretexts.orglibretexts.org In the context of benzofuran chemistry, the redox state of the thiol group can be manipulated to introduce new functionalities or to participate in subsequent reactions. For instance, a novel method for synthesizing sulfonyl derivatives involves the oxidative functionalization of thiols using DMSO and HBr, where HBr acts as a redox mediator. rsc.org

Intramolecular Cyclization and Rearrangement Mechanisms in this compound Synthesis

The synthesis of this compound itself, and its derivatives, often relies on intricate intramolecular cyclization and rearrangement reactions. These reactions are key to constructing the desired heterocyclic framework with the thiol group at the 3-position.

One strategy involves the electrophilic cyclization of o-alkynyl anisoles using an electrophile like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) to yield 2,3-disubstituted benzofurans. bohrium.com Another approach utilizes a chalcone (B49325) rearrangement strategy to selectively synthesize 3-formylbenzofurans and 3-acylbenzofurans. nih.gov The mechanism for forming 3-formylbenzofurans is proposed to involve a diprotonated intermediate that undergoes a ring-opening followed by a ring-closure at the ketone moiety. nih.gov

Rearrangement reactions are also pivotal in synthesizing complex benzofuran structures. The nih.govnih.gov-sigmatropic rearrangement of O-allyl carbamothioates, catalyzed by palladium(II) complexes, can produce S-allyl carbamothioates, which are precursors to allylic thiols. nih.gov Similarly, a nih.govnih.gov-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers provides an efficient route to benzofurans. organic-chemistry.orgresearchgate.net

The benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid, proceeds through the addition of hydroxide (B78521) to a ketone, followed by the migration of a group to an adjacent carbonyl. libretexts.org While not directly forming this compound, such rearrangements highlight the mechanistic principles that can be applied to the synthesis of complex heterocyclic systems.

Below is a table summarizing some of the key reaction types and their mechanistic features discussed.

Reaction TypeKey Mechanistic FeatureStarting Material ExampleProduct Type
Benzofuran Ring Formation Copper-catalyzed nucleophilic addition and oxidative cyclization. researchgate.netPhenols and AlkynesSubstituted Benzofurans
Indium(III)-catalyzed intramolecular hydroalkoxylation. mdpi.como-AlkynylphenolsSubstituted Benzofurans
Chalcone rearrangement under acidic conditions. nih.gov2-Hydroxychalcones3-Acyl or 3-Formylbenzofurans
Thiol-Mediated Reactions Base-catalyzed nucleophilic addition (Thiol-yne Michael addition). acs.orgThiol and Activated AlkyneVinyl Sulfide
Radical cascade initiated by a super-electron-donor thiolate. nih.govThiol and 2-Iodophenyl allenyl ether3-Thio-functionalized Benzofuran
Oxidation of thiol to disulfide. wikipedia.orgThiolDisulfide
Intramolecular Cyclization & Rearrangement Electrophilic cyclization. bohrium.como-Alkynyl anisole2,3-Disubstituted Benzofuran
nih.govnih.gov-Sigmatropic rearrangement. nih.govorganic-chemistry.orgO-Allyl carbamothioate or Oxime etherS-Allyl carbamothioate or Benzofuran

Computational Chemistry and Theoretical Studies of Benzofuran 3 Thiol

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Conformational analysis of Benzofuran-3-thiol would focus on the rotation around the C3-S bond, which connects the thiol group to the benzofuran (B130515) ring. By systematically changing the dihedral angle of the H-S-C3-C2 atoms and calculating the energy at each step (a process known as a potential energy surface scan), a conformational energy profile can be generated. uni-muenchen.deresearchgate.net This profile would reveal the most stable conformation (the global minimum) and any other local energy minima, as well as the energy barriers to rotation between them. Such an analysis is crucial for understanding the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the nature of intermolecular interactions. An MD simulation of this compound, either in a pure liquid state or in a solvent, would involve placing the molecule(s) in a simulation box and calculating the forces between them using a force field.

The simulation would track the trajectories of the molecules, allowing for the analysis of interaction patterns such as hydrogen bonding (involving the thiol hydrogen) and π-stacking (involving the aromatic benzofuran ring). Studies on the interactions of benzofuran with sulfur-containing molecules like hydrogen sulfide (B99878) have highlighted the importance of S-H···π interactions. rsc.org MD simulations could quantify the strength and lifetime of these and other intermolecular forces, providing a molecular-level understanding of the compound's physical properties. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations (primarily DFT), a range of reactivity descriptors can be derived. These descriptors help to predict how and where a molecule will react. For this compound, these would include:

HOMO and LUMO Energies: As mentioned, these are fundamental to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Ionization Potential (I) and Electron Affinity (A): These can be approximated from HOMO and LUMO energies using Koopmans' theorem (I ≈ -EHOMO; A ≈ -ELUMO).

Chemical Hardness (η) and Softness (S): Hardness (η = (I - A) / 2) is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness.

Electronegativity (χ): This is the power of an atom to attract electrons to itself (χ = (I + A) / 2).

Electrophilicity Index (ω): This global descriptor (ω = χ² / 2η) quantifies the electrophilic character of a molecule.

Below is a representative table structure for such descriptors. The values would be calculated using DFT.

Descriptor Symbol Formula Calculated Value (a.u.)
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Ionization Potential I -EHOMO Data not available
Electron Affinity A -ELUMO Data not available
Chemical Hardness η (I - A) / 2 Data not available
Chemical Softness S 1 / η Data not available
Electronegativity χ (I + A) / 2 Data not available
Electrophilicity Index ω χ² / 2η Data not available

These theoretical parameters provide a comprehensive picture of the chemical nature of this compound and are invaluable for predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy and distribution of these orbitals are critical in predicting the reactivity and electronic properties of a molecule.

In benzofuran derivatives, the HOMO is typically distributed over the fused ring system, indicating that this is the region of highest electron density and the most probable site for electrophilic attack. Conversely, the LUMO is also generally delocalized across the aromatic framework, representing the regions most susceptible to nucleophilic attack. For this compound, the presence of the sulfur atom is expected to significantly influence the localization and energy of these frontier orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.org This low energy transition is indicative of a molecule that can readily engage in charge transfer interactions.

Computational studies on benzofuran derivatives have shown that the HOMO-LUMO gap can be tuned by the introduction of different substituents. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap. nih.gov In the case of this compound, the thiol group (-SH) can act as a weak electron-donating group, influencing the electronic properties. The calculated HOMO-LUMO gap provides insights into the potential for intramolecular charge transfer (ICT), a process fundamental to the photophysical properties of many organic molecules. A smaller gap generally correlates with a red-shift in the UV-visible absorption spectrum. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzofuran Derivatives (Theoretical Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzofuran-6.21-0.895.32
5-Methyl-benzofuran-3-yl)-acetic acid hydrazide-5.89-1.124.77
7-Methoxy-benzofuran-2-carboxylic acid-6.39-2.204.19

Note: The values presented are illustrative and obtained from various computational studies on different benzofuran derivatives. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. readthedocs.iochemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.commdpi.com Green and yellow represent areas with intermediate or near-zero potential.

For a molecule like this compound, an MEP map would likely reveal a region of high electron density (red) around the oxygen atom of the furan (B31954) ring and the sulfur atom of the thiol group, due to the presence of lone pairs of electrons. These sites would be the preferred locations for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the thiol group would be expected to show a region of positive potential (blue), making it a potential site for nucleophilic attack or deprotonation. The aromatic ring system would exhibit a more complex potential landscape, with regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. sci-hub.se

Natural Bond Orbital (NBO) Analysis for Bonding and Hybridization Characterization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It transforms the complex, delocalized molecular orbitals into a more intuitive picture of Lewis-like bonding (bonds, lone pairs, and core orbitals). NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.net

In this compound, NBO analysis would characterize the hybridization of the atoms and the nature of the chemical bonds. For example, it would describe the σ and π bonds within the fused ring system and the C-S and S-H bonds of the thiol group. A key aspect of NBO analysis is the calculation of the stabilization energy (E(2)) associated with donor-acceptor interactions. Significant E(2) values indicate strong hyperconjugative interactions. For instance, interactions between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals (σ* or π*) of the adjacent bonds would be quantified, providing insight into the electronic delocalization and stability of the molecule. semanticscholar.org

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (C=C)High
LP (S)σ* (C-C)Moderate
π (C=C)π* (C=C)High

Note: This table provides a conceptual illustration of the types of interactions and relative stabilization energies that would be expected for a molecule like this compound. LP denotes a lone pair.

Non-Linear Optics (NLO) Properties of Benzofuran Derivatives

Non-linear optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Molecules with significant NLO properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. bohrium.com The NLO response of a molecule is related to its molecular polarizability (α) and hyperpolarizability (β and γ).

Computational studies have shown that benzofuran derivatives can exhibit promising NLO properties. nih.gov The extent of the NLO response is often dependent on the presence of electron-donating and electron-accepting groups connected through a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov A large difference in the ground-state and excited-state dipole moments, often associated with a small HOMO-LUMO gap, can lead to a large first hyperpolarizability (β). jetir.org

For this compound, the interplay between the electron-rich benzofuran core and the thiol substituent would determine its NLO properties. Computational calculations of polarizability and hyperpolarizability can predict the potential of this compound and its derivatives for NLO applications.

Table 3: Calculated NLO Properties for a Representative Benzofuran Derivative

PropertyValue (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (<α>)150
First Hyperpolarizability (β_tot)800

Note: These are example values for a substituted benzofuran derivative to illustrate the scale of these properties. Specific calculations would be needed for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles that can be difficult to obtain experimentally. rsc.orgrsc.org By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

For reactions involving this compound, computational methods can be used to explore various possible mechanisms. For example, in studying its synthesis or its participation in subsequent reactions, density functional theory (DFT) calculations can be employed to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies (energy barriers) for each step of the reaction, which helps in determining the rate-determining step. researchgate.net

Characterize transition states by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate.

Investigate the role of catalysts or solvents in the reaction mechanism. nih.gov

For instance, the mechanism of a thiol-Michael addition reaction involving a benzofuran derivative could be computationally modeled to understand the stereoselectivity and the factors influencing the reaction rate. nih.gov Such studies provide fundamental insights into the reactivity of this compound and can guide the design of new synthetic routes and functional materials.

Biological and Medicinal Chemistry Research on Benzofuran 3 Thiol Scaffolds

Exploration of Pharmacological Activities (In Vitro Studies)

In vitro studies are crucial for the initial assessment of the pharmacological potential of new chemical entities. For derivatives of benzofuran-3-thiol, these studies would provide foundational data on their efficacy and mechanism of action across various biological targets.

While the broader class of benzofuran (B130515) derivatives has been investigated for antimicrobial properties, specific research on the antibacterial and antifungal efficacy of this compound is not extensively documented in the available literature. However, studies on structurally related compounds suggest that the inclusion of a thiol or a sulfur-containing heterocycle can contribute to antimicrobial activity. For instance, the presence of hydroxyl, thiol, and amino groups in pyrimidine rings attached to a benzofuran core has been noted to significantly contribute to their antimicrobial activities. nih.gov

A comprehensive review of scientific literature did not yield specific studies detailing the in vitro antibacterial and antifungal activities of this compound against various microbial strains. Further research is required to isolate and characterize the specific antimicrobial spectrum of this compound and its derivatives.

Numerous benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating a range of cytotoxic and antiproliferative activities against various cancer cell lines. mdpi.comnih.gov The mechanism of action for these compounds often involves the inhibition of critical cellular processes such as tubulin polymerization or the activity of protein kinases. nih.gov

However, a detailed investigation of the anticancer and antiproliferative effects of this compound specifically is not well-documented in the reviewed scientific literature. While derivatives with substituents at the 3-position, such as a methyl group with an attached bromine atom, have shown remarkable cytotoxic activity, data on the direct effect of a 3-thiol group is scarce. mdpi.comnih.gov The electronic and steric properties of a thiol group at this position could significantly influence the molecule's interaction with biological targets, warranting dedicated studies to explore its potential in this area.

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives (General)

Compound TypeCancer Cell LineIC50 (µM)Reference
Halogenated 3-methyl-benzofuranK562 (Leukemia)5 mdpi.com
Halogenated 3-methyl-benzofuranHL60 (Leukemia)0.1 mdpi.com
3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01 nih.gov
3-Amidobenzofuran derivativeHCT-116 (Colon)5.20 nih.gov

This table presents data for benzofuran derivatives with substitutions at the 3-position to provide context, as no specific data for this compound was found.

Benzofuran derivatives have been explored for their anti-inflammatory properties, with some compounds showing significant activity in in vitro assays. mdpi.comnih.govijbcp.com The mechanisms underlying these effects can involve the inhibition of inflammatory mediators and signaling pathways.

The antioxidant potential of various benzofuran derivatives has been a subject of interest, with studies employing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging to evaluate their efficacy. mdpi.come3s-conferences.org

Direct assessments of the antioxidant activity of this compound using standard assays like DPPH and ABTS are not extensively reported. Thiols are known to be effective antioxidants due to the ability of the sulfur atom to donate a hydrogen atom, and it is plausible that this compound would exhibit such properties. However, without empirical data from these standardized assays, its relative antioxidant capacity remains uncharacterized.

The inhibition of enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov While various heterocyclic compounds have been investigated as inhibitors of these enzymes, specific data on this compound is limited. nih.govresearchgate.net

There is a lack of specific research in the available literature detailing the in vitro inhibitory activity of this compound and its derivatives against α-amylase and α-glucosidase. Future studies in this area would be valuable to determine if this particular scaffold holds promise for the development of new antidiabetic agents.

Structure-Activity Relationship (SAR) Studies for Thiolated Benzofuran Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the benzofuran scaffold, SAR studies have revealed that the nature and position of substituents on the benzofuran ring are critical determinants of pharmacological activity. semanticscholar.orgresearchgate.netnih.gov For instance, substitutions at the C-2 and C-3 positions have been shown to significantly impact anticancer and antimicrobial properties. nih.govrsc.org

However, a specific and detailed SAR analysis for thiolated benzofuran derivatives, particularly with the thiol group at the 3-position, is not well-established in the literature. Key questions that remain to be answered by future SAR studies include:

The effect of the thiol group at the 3-position compared to other positions on the benzofuran ring.

The impact of converting the thiol to other sulfur-containing functional groups (e.g., sulfides, sulfoxides, sulfones) on various pharmacological activities.

The influence of additional substituents on the benzene (B151609) or furan (B31954) portion of the this compound scaffold.

Without dedicated synthesis and biological evaluation of a series of this compound analogs, a comprehensive SAR remains speculative.

Hypothetical Application of Molecular Docking and Ligand-Target Interactions for Drug Design of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (such as a this compound analogue) into the active site of a target protein.

Should research be undertaken, the this compound scaffold would be modeled to understand its potential interactions with various enzymes or receptors. The thiol group (-SH) is of particular interest as it can act as a hydrogen bond donor or acceptor, and under certain physiological conditions, it can form covalent bonds with specific amino acid residues, such as cysteine, within a protein's active site. This potential for covalent inhibition could lead to highly potent and selective drug candidates.

Computational studies would simulate the binding of this compound derivatives to a target protein, calculating binding energies and identifying key interactions. These interactions might include:

Hydrogen bonding: involving the thiol group and the oxygen atom of the furan ring.

Hydrophobic interactions: between the benzene ring of the benzofuran and nonpolar residues of the protein.

Pi-stacking: interactions between the aromatic system of the benzofuran and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Theoretical Framework for Rational Drug Design and Lead Optimization Based on this compound Analogues

Rational drug design for this compound analogues would begin with the identification of a lead compound, potentially this compound itself, that exhibits a desired biological activity. Lead optimization would then involve systematic chemical modifications to improve its pharmacological properties.

Based on the hypothetical molecular docking results, medicinal chemists could pursue several strategies for optimization:

Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene portion of the scaffold could modulate the molecule's electronic properties and lipophilicity, potentially enhancing binding affinity and cell permeability.

Modification of the Thiol Group: The thiol group could be alkylated or otherwise modified to fine-tune its reactivity and interaction with the target protein. For example, converting the thiol to a thioether could alter its hydrogen bonding capacity and prevent covalent bond formation.

Introduction of Functional Groups on the Furan Ring: Adding substituents at other positions of the furan ring could explore additional binding pockets within the target protein's active site, leading to increased potency and selectivity.

The structure-activity relationship (SAR) would be established by synthesizing a library of these analogues and evaluating their biological activity. This iterative process of design, synthesis, and testing is fundamental to lead optimization.

For instance, a hypothetical study might explore the impact of different substituents on the inhibitory activity of this compound analogues against a specific kinase. The findings could be summarized in a data table.

Hypothetical Research Data on this compound Analogues

Compound ID R1 R2 IC50 (µM)
BFT-1 H H 15.2
BFT-2 5-Cl H 8.5
BFT-3 6-OCH3 H 12.1
BFT-4 H CH3 20.8

Applications in Materials Science and Advanced Technologies

Optoelectronic Materials Development Utilizing Benzofuran-3-thiol Frameworks

The development of novel organic semiconductors is crucial for advancing optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Fused-ring systems containing furan (B31954) and thiophene are recognized as promising materials in this field due to their planarity, stability, and excellent charge transport properties. mdpi.comnih.gov

While direct research on this compound for these applications is not extensively documented, the broader class of benzofuran (B130515) and particularly benzothieno[3,2-b]benzofuran (BTBF) derivatives, which share a similar heterocyclic core, have shown significant promise. mdpi.com For instance, a multifunctional semiconductor molecule, 2,7-diphenylbenzo researchgate.netchemisgroup.usthieno[3,2-b]benzofuran (BTBF-DPh), has been synthesized and successfully applied in OLEDs, OFETs, and organic phototransistors (OPTs). nih.gov This molecule integrates a strongly emissive furan group with a high charge-transporting benzothiophene (B83047) unit. nih.gov

Key findings for related Benzofuran derivatives include:

OLEDs: Devices using BTBF-DPh as the emissive layer exhibited blue emission with an external quantum efficiency of 4.23%. nih.gov

OFETs: Thin films of BTBF-DPh demonstrated a carrier mobility of 0.181 cm² V⁻¹ s⁻¹, which is comparable to high-performance thiophene-based materials. nih.gov

OPTs: Phototransistors based on this derivative showed a high responsivity of 2.07 × 10³ A W⁻¹ and a detectivity of 5.6 × 10¹⁵ Jones. nih.gov

The utility of the benzofuran scaffold in these materials stems from its rigid, planar structure which facilitates π-π stacking and intermolecular charge transport. nih.gov The thiol group of this compound offers a reactive handle for further functionalization, allowing for the tuning of electronic properties or for grafting the molecule onto other structures to create more complex, high-performance optoelectronic materials.

Surface Functionalization and Bioconjugation Strategies via Thiol-ene Chemistry

The thiol group is highly valued in materials science for its ability to participate in "click" reactions, particularly the thiol-ene reaction. This reaction is a photo-initiated radical addition of a thiol to a carbon-carbon double bond (an "ene"). It is known for its high efficiency, rapid reaction rates, insensitivity to oxygen, and mild reaction conditions, making it an ideal tool for surface modification and bioconjugation. researchgate.netnih.gov

The thiol-ene reaction provides a robust method for covalently attaching molecules to surfaces functionalized with alkene groups. The process can be triggered by UV light in the presence of a photoinitiator, offering spatial and temporal control over the functionalization. researchgate.netmdpi.com This strategy has been widely used to modify polymer coatings, nanoparticles, and other material surfaces. researchgate.netbohrium.com

Given the presence of the nucleophilic thiol group, this compound is a prime candidate for such surface modification strategies. It can be used to:

Immobilize Functional Molecules: Attach this compound onto polymer surfaces to introduce the unique optical or electronic properties of the benzofuran moiety.

Bioconjugation: Covalently link biomolecules, such as peptides or DNA containing an alkene group, to a surface pre-functionalized with this compound. The thiol group of cysteine residues in proteins is a common target for selective bioconjugation. nih.govnih.gov Thiol-ene chemistry offers a biocompatible way to create stable nanoconjugates for applications in bioimaging and diagnostics. nih.gov

This metal-free click reaction is particularly advantageous for biomedical applications where concerns about metal contamination and cytotoxicity are paramount. mdpi.com

Chemo/Fluorescence Sensor Development

The benzofuran scaffold is inherently fluorescent and its derivatives have been extensively investigated as chemosensors for detecting various analytes, especially metal ions. chemisgroup.usnih.gov These sensors typically operate via mechanisms that alter the fluorescence properties of the molecule upon binding to a target analyte.

The design of a fluorescent sensor based on this compound would involve the benzofuran core acting as the fluorophore and the thiol group (or a derivative) serving as the binding site for the analyte.

Key sensing mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating site on the sensor restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). researchgate.net

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be modulated by the analyte. Binding of an ion can enhance or inhibit ICT from a donor part of the molecule to an acceptor part, causing a shift in the emission wavelength or a change in intensity. chemisgroup.us

Photoinduced Electron Transfer (PET): A PET sensor typically has a binding site (receptor) linked to the fluorophore. In the unbound state, electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon ion binding, this electron transfer is suppressed, and fluorescence is restored.

Thiol Deprotonation: The thiol group is acidic and can be deprotonated. This change in protonation state can alter the electronic properties of the benzofuran ring, leading to a change in the fluorescence signal. The interaction of the resulting thiolate with a target analyte, such as a metal ion, forms the basis of the sensing mechanism. rsc.orgmdpi.com

Selectivity is a critical parameter for a chemical sensor, defining its ability to detect a specific analyte in the presence of other potentially interfering species. For a this compound based sensor, selectivity would be governed by the specific affinity of the thiol group and adjacent atoms (like the furan oxygen) for the target analyte. The sensitivity is determined by the magnitude of the fluorescence change upon binding and is often quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected.

For example, various benzofuran derivatives have demonstrated high selectivity for specific metal ions. A benzofuran-β-alaninamide based sensor was developed for the selective "turn-on" detection of Fe³⁺ ions. scispace.com Similarly, other benzofuran derivatives have been used in fiber optic sensors for Fe³⁺. researchgate.net The choice of solvent, pH, and chelating groups attached to the benzofuran scaffold all play a role in tuning the selectivity and sensitivity profile. chemisgroup.us

Iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺) are environmentally and biologically important metal ions, and their detection is of significant interest. Benzofuran-based fluorescent probes have shown considerable success in this area. The hard Lewis basicity of the oxygen and nitrogen donor atoms often found in these sensor designs leads to strong binding with hard Lewis acidic metal ions like Fe³⁺ and Al³⁺. researchgate.net

The thiol group of this compound, in concert with the furan oxygen, could form a bidentate chelation site suitable for binding various metal ions. The deprotonated thiolate is a soft donor and would have a high affinity for soft Lewis acids, while the furan oxygen is a hard donor. This combination could be exploited to design sensors with unique selectivity profiles.

Below is a table summarizing the performance of several reported benzofuran-derivative chemosensors for metal ion detection, illustrating the potential of this class of compounds.

Sensor Name/TypeTarget IonDetection Limit (LOD)Fluorescence ResponseSolvent SystemReference
3-(3-((4-methylbenzyl)amino)propanamido)benzofuran-2-carboxamide (BAA)Fe³⁺0.067 µMTurn-onDMSO/H₂O scispace.com
Bis(7-methoxybenzofuran-2-il)ketoxime (BFK)Fe³⁺Not specifiedDecrease in intensityPolymer matrix (PVC) researchgate.netchemisgroup.us
Schiff-base [3,3-bis((4-hydroxyphenyl)-2-benzofuran-1-one-isoquinoline-1-hydrazine]Al³⁺Not specified700-fold increaseNot specified chemisgroup.us
Benzofuran glycinamide-based chemosensor (BGA)Fe³⁺Not specifiedTurn-offNot specified chemisgroup.us

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Thiolated Benzofurans

The synthesis of structurally diverse and complex benzofuran-3-thiol derivatives remains a cornerstone for future research. While classical methods for benzofuran (B130515) ring formation are well-established, the introduction and manipulation of the thiol group at the 3-position present unique challenges and opportunities. rsc.orglbp.worldnih.gov Future synthetic endeavors will likely focus on several key areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, and other transition metals in carbon-sulfur bond formation will be instrumental. nih.gov Methodologies such as Sonogashira coupling followed by intramolecular cyclization could be further optimized for the direct introduction of the thiol moiety or a protected equivalent. nih.gov

One-Pot and Domino Reactions: The development of elegant one-pot syntheses and domino reaction cascades will enhance synthetic efficiency. These strategies aim to construct the this compound core in a single, uninterrupted sequence, minimizing purification steps and maximizing yield.

Flow Chemistry and Automation: The application of continuous flow chemistry and automated synthesis platforms can accelerate the production and diversification of this compound libraries. This high-throughput approach will be crucial for generating a wide array of analogs for biological screening.

Green Chemistry Approaches: Future synthetic routes will increasingly incorporate principles of green chemistry, such as the use of environmentally benign solvents, catalysts, and reagents, to ensure the sustainability of this compound production.

Synthetic ApproachKey FeaturesPotential Advantages
Transition Metal CatalysisUtilizes catalysts like Palladium and Copper for C-S bond formation.High efficiency and selectivity.
One-Pot ReactionsMultiple reaction steps in a single vessel.Reduced waste, time, and cost.
Flow ChemistryContinuous reaction in a microreactor.Enhanced safety, scalability, and control.
Green ChemistryUse of sustainable reagents and solvents.Reduced environmental impact.

Advanced Biological Target Identification and Validation

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtaylorandfrancis.comnih.gov However, the specific biological targets of this compound and its derivatives are largely unexplored. Future research will need to employ a multi-pronged approach to identify and validate these targets:

High-Throughput Screening (HTS): Screening large libraries of this compound analogs against diverse biological targets will be a primary method for identifying lead compounds.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct protein targets of this compound within a complex biological system.

Computational Modeling and Docking: In silico methods, including molecular docking and molecular dynamics simulations, will play a crucial role in predicting potential binding sites and interactions with biological macromolecules.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound exerts its biological effect.

Integration of Artificial Intelligence (AI) in Benzofuran Chemical Research Optimization

Artificial intelligence and machine learning are poised to revolutionize drug discovery and materials science. nih.gov The integration of AI into this compound research can significantly accelerate progress in several key areas:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of novel this compound derivatives before they are synthesized.

De Novo Design: Generative AI models can design novel this compound structures with desired properties, expanding the accessible chemical space.

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to complex this compound targets.

Data Analysis: AI can analyze large datasets from high-throughput screening and other experiments to identify structure-activity relationships (SAR) and guide lead optimization.

AI ApplicationDescriptionImpact on Research
Predictive ModelingPredicts properties of new compounds.Reduces a significant number of failures in synthesis.
De Novo DesignGenerates novel molecular structures.Expands the scope of available compounds.
Synthesis PlanningProposes efficient synthetic pathways.Accelerates the synthesis of target molecules.
Data AnalysisIdentifies structure-activity relationships.Guides the optimization of lead compounds.

Development of Multifunctional this compound Architectures for Diverse Applications

The unique reactivity of the thiol group makes this compound an attractive building block for the construction of multifunctional molecules and materials. nih.gov Future research in this area will explore the development of novel architectures with tailored properties for a range of applications:

Theranostic Agents: By conjugating this compound with imaging agents and therapeutic moieties, it is possible to create theranostic agents that can simultaneously diagnose and treat diseases.

Chemical Probes: The thiol group can be used as a handle for the attachment of fluorescent dyes or other reporter groups to create chemical probes for studying biological processes. researchgate.net

Self-Assembling Materials: The directional interactions of the benzofuran scaffold and the reactivity of the thiol group can be exploited to create self-assembling materials with interesting electronic and optical properties.

Covalent Organic Frameworks (COFs): this compound can serve as a monomer for the synthesis of novel COFs with potential applications in catalysis, gas storage, and sensing.

The continued exploration of this compound holds immense promise for advancing science and technology. By focusing on these emerging research avenues, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Q. What are the common synthetic routes for Benzofuran-3-thiol derivatives, and how are reaction conditions optimized?

this compound derivatives are synthesized via multi-step pathways involving protective group strategies and cyclization reactions. For example, intermediates are prepared using reagents like TBDPSCl (tert-butyldiphenylsilyl chloride) and AlCl₃ under reflux conditions (CH₂Cl₂) to achieve regioselective functionalization . Optimization includes controlling temperature (e.g., 110°C for Wittig reactions with Ph₃P=CH₂CO₂Et) and selecting catalysts (e.g., CeCO₃/Na₂CO₃ for coupling reactions) to improve yields .

Q. How can NMR and mass spectrometry data validate the structure of this compound derivatives?

Structural validation relies on comparing experimental ¹H NMR chemical shifts and HRMS (High-Resolution Mass Spectrometry) data with theoretical values. For instance, compound 28 (3-Benzofuran-3-yl-4-(6-iodo-1H-indol-3-yl)-pyrrole-2,5-dione) exhibits distinct aromatic proton shifts at δ 7.2–7.8 ppm and a molecular ion peak at m/z 567.02 (FAB-HRMS) . Researchers should cross-reference data with known analogs to confirm substituent positions and purity.

Q. What solvents and storage conditions are recommended for this compound derivatives?

Derivatives such as 2,3-Benzofuran standards are typically stored in anhydrous environments at −20°C to prevent oxidation. Solubility varies: polar aprotic solvents (DMF, DMSO) are preferred for reactions, while non-polar solvents (toluene) aid in purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based anti-inflammatory agents?

SAR analysis involves modifying substituents (e.g., methoxy, hydroxymethyl) on the benzofuran and indole moieties to assess bioactivity. Compound 30 (7-methoxy-benzofuran derivative) showed enhanced anti-inflammatory activity due to electron-donating groups improving receptor binding . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like COX-2 .

Q. What methodologies resolve contradictions in spectral data or biological activity across studies?

Discrepancies in NMR or bioassay results may arise from impurities or stereochemical variations. Researchers should:

  • Repeat syntheses with rigorous purification (e.g., column chromatography, recrystallization).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Apply statistical tools (e.g., ANOVA) to evaluate biological replicates and identify outliers .

Q. How are this compound derivatives integrated into composite materials for advanced applications?

Compositing with single-walled carbon nanotubes (SWCNTs) enhances electrical conductivity in materials science. Functionalization via π-π stacking or covalent bonding (e.g., using benzofuran-thiol linkers) improves dispersion and interfacial properties, as demonstrated in hybrid organic-electronic devices .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction mechanisms, such as electrophilic substitution at the C3 position. Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Methodological Notes

  • Synthesis Optimization : Use NaH/THF for methylations (e.g., converting amines to methylated indoles) .
  • Biological Assays : Evaluate anti-tumor activity via MTT assays on cancer cell lines (IC₅₀ values) and compare with reference drugs like doxorubicin .
  • Safety Protocols : For hazardous intermediates (e.g., sulfonyl chlorides), employ fume hoods and PPE to mitigate exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.